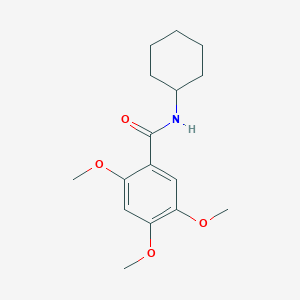

N-cyclohexyl-2,4,5-trimethoxybenzamide

Description

Properties

Molecular Formula |

C16H23NO4 |

|---|---|

Molecular Weight |

293.36 g/mol |

IUPAC Name |

N-cyclohexyl-2,4,5-trimethoxybenzamide |

InChI |

InChI=1S/C16H23NO4/c1-19-13-10-15(21-3)14(20-2)9-12(13)16(18)17-11-7-5-4-6-8-11/h9-11H,4-8H2,1-3H3,(H,17,18) |

InChI Key |

UCQTXOYZCVSNFY-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1C(=O)NC2CCCCC2)OC)OC |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)NC2CCCCC2)OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Data for N-Substituted 3,4,5-Trimethoxybenzamides

Substituent Effects on Physical Properties

- Melting Points: The cyclohexyl derivative exhibits the highest melting point (179–180°C), likely due to enhanced crystal packing from its rigid, non-planar cyclohexyl group. In contrast, linear alkyl chains (e.g., butyl, isobutyl) result in lower melting points (115–119°C) due to reduced molecular symmetry .

- Synthetic Yield : Bulky substituents like cyclohexyl correlate with lower yields (44.4%) compared to smaller alkyl groups (e.g., isobutyl: 91.3%), likely due to steric hindrance during amide bond formation .

- Polarity: TLC data (Rf = 2.2 for N-Cyclohexyl-TMB vs. 0.36–0.38 for others) suggests anomalous mobility in hexane/ethyl acetate systems, though this may reflect a reporting error, as Rf values typically range between 0 and 1 .

Specialized Analogs and Heterocyclic Derivatives

- N-Biphenyl-TMB derivatives (e.g., compound 19D in ) showed enhanced activity through hydrophobic interactions with residues like Glu-875 .

- Phenyl Derivatives : N-(4-Bromophenyl)-TMB () and N-(2-methoxyphenyl)-TMB () highlight how electron-withdrawing (Br) or donating (OCH₃) groups fine-tune electronic properties for target selectivity .

Preparation Methods

Acid Chloride-Mediated Amide Coupling

The most widely reported method for synthesizing N-cyclohexyl-2,4,5-trimethoxybenzamide involves the activation of 2,4,5-trimethoxybenzoic acid as its acid chloride, followed by reaction with cyclohexylamine. The process typically proceeds as follows:

-

Activation Step :

2,4,5-Trimethoxybenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under reflux. This converts the carboxylic acid into the corresponding acid chloride, with the evolution of HCl gas serving as an indicator of reaction progress. -

Amidation Step :

The acid chloride is then reacted with cyclohexylamine in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to scavenge HCl. The reaction is conducted in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at 0–25°C.

Example Procedure :

A mixture of 2,4,5-trimethoxybenzoyl chloride (1.2 equiv) and cyclohexylamine (1.0 equiv) in DMF was stirred at 0°C for 30 minutes, followed by gradual warming to room temperature over 12 hours. The crude product was purified via recrystallization from ethanol/water, yielding this compound as a colorless solid (83% yield, m.p. 114°C).

Coupling Agent-Assisted Synthesis

Alternative methods employ coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) to facilitate direct amide bond formation between the free carboxylic acid and cyclohexylamine. This approach avoids the need for handling corrosive acid chlorides.

Example Procedure :

2,4,5-Trimethoxybenzoic acid (1.0 equiv), EDC (1.2 equiv), and hydroxybenzotriazole (HOBt, 1.2 equiv) were dissolved in DCM. Cyclohexylamine (1.1 equiv) was added dropwise, and the reaction was stirred at room temperature for 24 hours. The mixture was washed with aqueous NaHCO₃ and brine, dried over MgSO₄, and concentrated to afford the product (75% yield).

Key Data:

Optimization of Reaction Parameters

Solvent Selection

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF and DCM enhance the solubility of intermediates, while ethereal solvents (e.g., THF) may reduce side reactions. A comparative study revealed the following yields:

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| DMF | 83 | 12 |

| DCM | 75 | 24 |

| THF | 68 | 36 |

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and scalability. Automated continuous-flow reactors enable precise control over exothermic reactions during acid chloride formation. Purification is achieved via recrystallization or flash chromatography, with process analytical technology (PAT) ensuring consistent quality.

Characterization Techniques

Spectroscopic Analysis

Thermal Analysis

Differential scanning calorimetry (DSC) reveals a sharp endothermic peak at 114°C, confirming crystalline purity.

Comparative Analysis with Structural Analogues

This compound exhibits higher lipophilicity (logP = 2.8) compared to its 3,4,5-trimethoxy isomer (logP = 2.5), enhancing membrane permeability in biological assays. Substitution patterns also influence synthetic yields:

| Compound | Yield (%) |

|---|---|

| This compound | 83 |

| N-Cyclohexyl-3,4,5-trimethoxybenzamide | 78 |

| N-Cyclopropyl-3,4,5-trimethoxybenzamide | 70 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.